![molecular formula C19H21N3O4 B2610086 Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate CAS No. 1704654-28-3](/img/structure/B2610086.png)
Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzoyl group linked to a pyridin-2-yloxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of 3-(pyridin-2-yloxy)benzoic acid. This can be achieved through the reaction of 3-hydroxybenzoic acid with 2-chloropyridine in the presence of a base such as potassium carbonate.
Coupling with Piperazine: The benzoyl intermediate is then coupled with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzoyl-piperazine intermediate.
Esterification: Finally, the benzoyl-piperazine intermediate is esterified with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceutical agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for more complex chemical entities.
作用机制
The mechanism of action of Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The pyridin-2-yloxy moiety can engage in hydrogen bonding and π-π interactions, while the piperazine ring can enhance the compound’s binding affinity through its basic nitrogen atoms. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of piperazine.
Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]morpholine-1-carboxylate: Contains a morpholine ring instead of piperazine.
Uniqueness
Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate is unique due to the presence of both the piperazine ring and the pyridin-2-yloxy moiety, which confer distinct physicochemical properties and biological activities. The combination of these functional groups allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
属性
IUPAC Name |
ethyl 4-(3-pyridin-2-yloxybenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-2-25-19(24)22-12-10-21(11-13-22)18(23)15-6-5-7-16(14-15)26-17-8-3-4-9-20-17/h3-9,14H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNMCBDVFMNFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
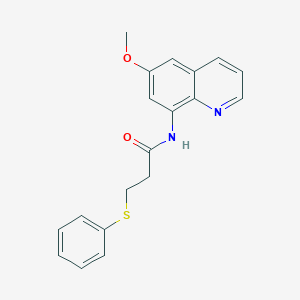
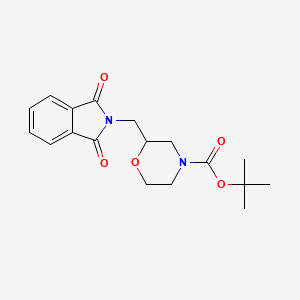
![2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2610006.png)
![8-(2-Hydroxypropylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2610007.png)
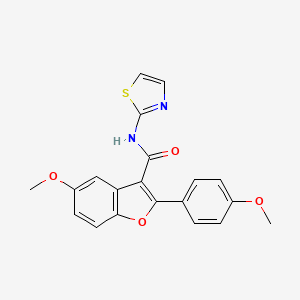
![3,6-dichloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2610009.png)
![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide](/img/structure/B2610012.png)
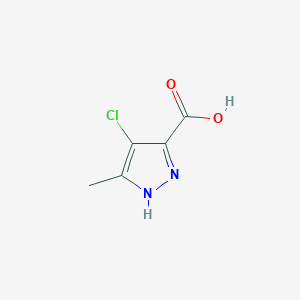
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2610017.png)


![1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one](/img/structure/B2610023.png)
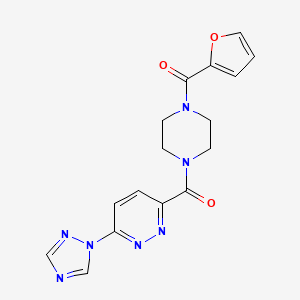
![3-{N-[(4-methoxyphenyl)ethyl]carbamoyl}propanoic acid](/img/structure/B2610026.png)
